molecular formula C21H32N4O2 B2798587 N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049519-15-4

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2798587
CAS No.: 1049519-15-4
M. Wt: 372.513
InChI Key: NSKVZRNEWPVANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-Cyclohexyl-N²-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) core. Its structure features two distinct substituents:

  • N²-terminal: A 3-(4-phenylpiperazin-1-yl)propyl chain, where the phenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible affinity for serotonin or dopamine receptors.

The oxalamide moiety is critical for hydrogen bonding and molecular recognition, as seen in related compounds .

Properties

IUPAC Name

N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKVZRNEWPVANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of cyclohexylamine with 3-(4-phenylpiperazin-1-yl)propyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and other neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of N¹-cyclohexyl-N²-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide with analogs from the evidence:

Compound Name / Identifier Molecular Formula Key Substituents Functional Moieties Notable Properties / Applications
Target Compound C₂₁H₃₁N₅O₂ - Cyclohexyl (N¹)
- 3-(4-Phenylpiperazin-1-yl)propyl (N²)
Oxalamide, piperazine, aromatic ring Likely CNS receptor modulation (inferred)
Compound 5 C₁₄H₁₈Br₂N₃O₄ - 2,6-Dibromo-4-(2-formamidoethyl)-phenoxypropyl
- Oxalamide
Oxalamide, brominated aromatic, formamide Marine-derived bioactivity (exact role N/A)
Compound 10 C₁₉H₂₅Cl₂N₇O₂ - 3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propyl
- 5-Methyl-1H-pyrazol-3-yl
Oxalamide, dichlorophenylpiperazine, pyrazole Potential antipsychotic/dopamine affinity
Compound 4 C₃₄H₃₂Cl₄N₄O₈ - Bis(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl) Bis-oxalamide, azetidinone, chloro, methoxy Synthetic intermediate / antimicrobial

Key Structural Differences and Implications

(i) Piperazine Substituents
  • The target compound’s 4-phenylpiperazine group contrasts with 4-(2,3-dichlorophenyl)piperazine in Compound 10 . The phenyl group in the target compound may reduce specificity but improve metabolic stability.
(ii) Terminal Groups
  • The cyclohexyl group in the target compound enhances lipophilicity compared to the pyrazole in Compound 10 or the formamide in Compound 5 . This could influence blood-brain barrier penetration or solubility.
(iii) Oxalamide Positioning
  • Compound 4 features a bis-oxalamide structure with azetidinone rings, which may confer rigidity and antimicrobial properties. In contrast, the target compound’s mono-oxalamide design prioritizes receptor-ligand interactions over structural stability.

Biological Activity

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders. The molecular formula of this compound is C21H32N4O2, and it has a molecular weight of 372.513 g/mol .

Chemical Structure

The compound features a cyclohexyl group, a phenylpiperazine moiety, and an oxalamide linkage, which are crucial for its biological interactions. Its IUPAC name is N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide .

Synthesis

The synthesis typically involves the reaction of cyclohexylamine with 3-(4-phenylpiperazin-1-yl)propyl oxalyl chloride under controlled conditions, often in an inert atmosphere to prevent side reactions. Purification methods such as recrystallization or chromatography are employed to obtain the desired product .

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. This interaction modulates various cellular signaling pathways, potentially influencing neurotransmitter systems involved in mood regulation and anxiety .

Therapeutic Potential

Research indicates that this compound may hold promise for treating conditions such as:

  • Anxiety Disorders : By modulating serotonin and dopamine pathways.
  • Depression : Its effects on neurotransmitter levels suggest potential antidepressant properties.
  • Neurological Disorders : Investigated for broader applications in neuropharmacology.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • Anxiety Models : In rodent models, administration of the compound showed a significant reduction in anxiety-like behaviors compared to control groups, indicating its anxiolytic potential.
  • Depression Models : Behavioral assays demonstrated that this compound could reverse depressive-like symptoms in chronic stress models, suggesting its role as an antidepressant.
  • Neurotransmitter Interaction Studies : In vitro studies revealed that the compound enhances serotonin receptor activity, which is critical for mood regulation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N1-cyclohexyl-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamideSimilar piperazine structureModerate anxiolytic effects
N1-cyclohexyl-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamideSimilar piperazine structureEnhanced antidepressant properties

The unique combination of the cyclohexyl group and the phenylpiperazine moiety in this compound imparts distinct chemical and biological properties compared to its analogs, making it a valuable candidate for further research .

Q & A

Q. How can computational modeling predict target interactions?

  • Docking studies : Use AutoDock Vina to simulate binding to AChE (PDB ID 4EY7), identifying key hydrogen bonds with Ser203 and π-π stacking with Trp86 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize analogs for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.